Cas no 2227786-70-9 (4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one)

4-Amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one is a specialized heterocyclic compound featuring a pyrrolidinone core substituted with a 6-methylpyridazin-3-yl group and an amino functionality. Its structural complexity and functional group arrangement make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The presence of both amino and pyridazine moieties enhances its potential as a building block for drug discovery, offering opportunities for further derivatization. The propyl side chain contributes to improved lipophilicity, which may influence pharmacokinetic properties. This compound is primarily utilized in medicinal chemistry for the development of targeted therapeutics, leveraging its scaffold for selective interactions with biological targets.
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one structure
2227786-70-9 structure
Product Name:4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
CAS No:2227786-70-9
MF:C12H18N4O
MW:234.297522068024
CID:5760800
PubChem ID:165737316
Update Time:2025-05-25

4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1633156
    • 4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
    • 2227786-70-9
    • (4S,5S)-4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
    • Inchi: 1S/C12H18N4O/c1-3-6-16-11(17)7-9(13)12(16)10-5-4-8(2)14-15-10/h4-5,9,12H,3,6-7,13H2,1-2H3/t9-,12-/m0/s1
    • InChI Key: MRHPESCCPLDHPJ-CABZTGNLSA-N
    • SMILES: O=C1C[C@@H]([C@@H](C2=CC=C(C)N=N2)N1CCC)N

Computed Properties

  • Exact Mass: 234.14806121g/mol
  • Monoisotopic Mass: 234.14806121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 72.1Ų

4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1633156-0.05g
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
2227786-70-9
0.05g
$2009.0 2023-06-04
Enamine
EN300-1633156-0.1g
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
2227786-70-9
0.1g
$2104.0 2023-06-04
Enamine
EN300-1633156-0.25g
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
2227786-70-9
0.25g
$2200.0 2023-06-04
Enamine
EN300-1633156-0.5g
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
2227786-70-9
0.5g
$2296.0 2023-06-04
Enamine
EN300-1633156-1.0g
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
2227786-70-9
1g
$2391.0 2023-06-04
Enamine
EN300-1633156-2.5g
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
2227786-70-9
2.5g
$4687.0 2023-06-04
Enamine
EN300-1633156-5.0g
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
2227786-70-9
5g
$6937.0 2023-06-04
Enamine
EN300-1633156-10.0g
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
2227786-70-9
10g
$10285.0 2023-06-04
Enamine
EN300-1633156-50mg
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
2227786-70-9
50mg
$1129.0 2023-09-22
Enamine
EN300-1633156-100mg
4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one
2227786-70-9
100mg
$1183.0 2023-09-22

Additional information on 4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one

4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one

The compound 4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one (CAS No. 2227786-70-9) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyrrolidinone ring system, an amino group, and a substituted pyridazine moiety. The presence of these functional groups makes it a versatile building block for further chemical modifications and bioactive molecule development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving advanced catalytic systems and optimized reaction conditions. The synthesis process typically involves the condensation of an amino alcohol with a substituted pyridazine derivative, followed by cyclization to form the pyrrolidinone ring. The methyl group at the 6-position of the pyridazine ring plays a crucial role in stabilizing the molecule's structure and enhancing its reactivity.

One of the most promising applications of 4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one lies in its potential as a precursor for bioactive molecules. Researchers have recently explored its ability to act as a scaffold for drug discovery, particularly in the development of anti-cancer agents. Studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further optimization.

In addition to its pharmaceutical applications, this compound has also been investigated for its role in materials science. The pyrrolidone ring system is known for its ability to form stable amide bonds, making it an attractive candidate for polymer synthesis. Recent research has focused on incorporating this compound into biodegradable polymers for use in controlled drug delivery systems.

The structural versatility of 4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one also makes it an ideal candidate for exploring supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions has led to investigations into its potential as a component in self-assembling nanostructures. These studies are still in their early stages, but they hold promise for applications in nanotechnology and materials science.

From an analytical standpoint, the characterization of this compound has been significantly enhanced by modern spectroscopic techniques such as NMR and mass spectrometry. These methods have provided detailed insights into the molecule's conformational dynamics and electronic properties, further aiding in its application across diverse fields.

In conclusion, 4-amino-5-(6-methylpyridazin-3-yl)-1-propylpyrrolidin-2-one (CAS No. 2227786-70-9) is a multifaceted organic compound with vast potential across various scientific domains. Its unique structure, coupled with recent advancements in synthetic and analytical techniques, positions it as a valuable tool in both academic research and industrial applications.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.